molecular formula C19H21FN2O5S B345874 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine CAS No. 873579-98-7

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine

Cat. No.: B345874
CAS No.: 873579-98-7
M. Wt: 408.4g/mol
InChI Key: WNCHQZRAZALXAC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a fluoromethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Fluoromethoxyphenylsulfonyl Intermediate: This involves the sulfonylation of 4-fluoro-3-methoxyphenyl with a suitable sulfonyl chloride.

    Coupling Reaction: The final step involves the coupling of the benzodioxole intermediate with the fluoromethoxyphenylsulfonyl intermediate in the presence of a base to form the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-chloro-3-methoxyphenyl)sulfonylpiperazine
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-bromo-3-methoxyphenyl)sulfonylpiperazine

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine is a synthetic compound that belongs to the class of piperazines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and related research findings.

  • Chemical Formula : C17H18FNO4S
  • Molecular Weight : 359.39 g/mol
  • IUPAC Name : 2-(2H-1,3-benzodioxol-5-yl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazole

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The sulfonyl group in the structure is known to interact with enzymes, potentially inhibiting their activity.
  • Regulation of Neurotransmitter Systems : Compounds with similar structures have been shown to modulate neurotransmitter release and receptor activity, particularly in dopaminergic and serotonergic pathways.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains and fungi.

CompoundActivityReference
This compoundModerate antibacterial activity
Benzodioxole derivativesBroad-spectrum antimicrobial

Anticancer Potential

The anticancer potential of benzodioxole derivatives has been widely studied. For instance, compounds similar to the target molecule have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

StudyFindings
Induced apoptosis in neuroblastoma cells via MYCN phosphorylation regulation.
Demonstrated cytotoxicity against various cancer cell lines with IC50 values in low micromolar range.

Insecticidal Activity

The larvicidal activity against Aedes aegypti has been explored for related benzodioxole compounds. While specific data for this compound is lacking, the structural similarity suggests potential insecticidal properties.

CompoundLC50 (μM)Reference
3,4-Methylenedioxy cinnamic acid28.9 ± 5.6

Case Studies

Several case studies highlight the biological relevance of benzodioxole derivatives:

  • Neuroprotective Effects : A study demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : Research indicated that certain benzodioxole derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory conditions.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-25-18-11-15(3-4-16(18)20)28(23,24)22-8-6-21(7-9-22)12-14-2-5-17-19(10-14)27-13-26-17/h2-5,10-11H,6-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCHQZRAZALXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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